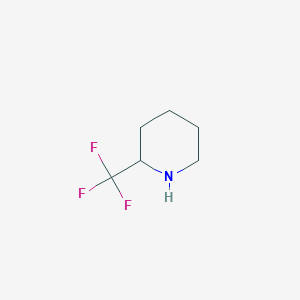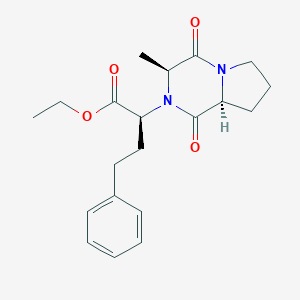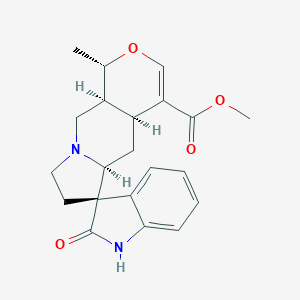
2-(Trifluoromethyl)piperidine
Vue d'ensemble
Description
2-(Trifluoromethyl)piperidine is a compound that can be used as a reactant for the synthesis of other compounds . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
2-(Trifluoromethyl)piperidine can be synthesized from 6-membered rings like pipecolic acid or lactam derivatives by introducing a trifluoromethyl group . It can also be obtained from pyridine or pyridinone derivatives by reduction .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)piperidine is C6H10F3N . It has a molecular weight of 153.15 . The structure includes a piperidine ring with a trifluoromethyl group attached .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
2-(Trifluoromethyl)piperidine: is utilized in the synthesis of various bioactive compounds. Its incorporation into larger molecules can significantly alter their biological activity, potentially increasing their lipophilicity, bioavailability, and metabolic stability . This makes it a valuable building block in medicinal chemistry for the development of new pharmaceuticals.
Agrochemical Research
In agrochemical research, 2-(Trifluoromethyl)piperidine serves as a precursor for the creation of novel agrochemicals. Its trifluoromethyl group can enhance the properties of pesticides and herbicides, providing better stability and effectiveness against pests and weeds .
Material Science
This compound finds applications in material science, particularly in the development of polymers with unique properties. The trifluoromethyl group can impart resistance to solvents and chemicals, making materials more durable and suitable for specialized uses .
Catalysis
2-(Trifluoromethyl)piperidine: can act as a ligand in catalytic systems. Its unique structure allows it to bind to metals and facilitate various catalytic reactions, which are crucial in industrial processes and synthetic chemistry .
Fluorine Chemistry
As a fluorinated compound, 2-(Trifluoromethyl)piperidine is significant in the field of fluorine chemistry. Researchers use it to study the effects of fluorination on chemical reactivity and to develop new fluorination methods .
Neuroscience Research
In neuroscience, 2-(Trifluoromethyl)piperidine derivatives are explored for their potential effects on the central nervous system. They could lead to the discovery of new treatments for neurological disorders due to their ability to cross the blood-brain barrier .
Environmental Science
The environmental impact of fluorinated compounds is a growing field of study2-(Trifluoromethyl)piperidine is used in research to understand the environmental fate of such compounds and to develop strategies for their safe use and disposal .
Analytical Chemistry
Lastly, in analytical chemistry, 2-(Trifluoromethyl)piperidine can be used as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibrating instruments and validating methods .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reactant in the synthesis of other complex molecules , suggesting its role in biochemical reactions.
Mode of Action
The mode of action of 2-(Trifluoromethyl)piperidine involves its interaction with other reactants in chemical reactions. For instance, it can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include 2-(trifluoromethyl)piperidine, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is often used in pharmaceuticals to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .
Result of Action
It’s known that the compound plays a crucial role in the synthesis of other complex molecules .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of catalysts, temperature, and the molar ratio of other reactants .
Propriétés
IUPAC Name |
2-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460430 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)piperidine | |
CAS RN |
154630-93-0 | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?
A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []
Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?
A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]
Q3: Can you provide examples of the stereoselective synthesis of specific 2-(trifluoromethyl)piperidine derivatives?
A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []
Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?
A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []
Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?
A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)











